Cas no 189564-20-3 (phenylpyropene A)
Phenylpyropene a, a fungal metabolite, is a potent acyl CoA: cholesterol acyltransferase (ACAT) inhibitor with an IC50 of 0.8 μ M

phenylpyropene A structure
Product Name:phenylpyropene A
CAS No:189564-20-3
Molecular Formula:C32H38O10
Molecular Weight:582.638
CID:2051667
PubChem ID:11801392
phenylpyropene A Properties
Names and Identifiers
-
- phenylpyropene A
- 189564-20-3
- CHEBI:220780
- CS-0143733
- AKOS040755988
- (3S,4R,4aR,6S,6aS,12R,12aS,12bS)-3,6-bis(acetyloxy)-4-[(acetyloxy)methyl]-1,3,4,4a,5,6,6a,12,12a,12b-decahydro-12-hydroxy-4,6a,12b-trimethyl-9-phenyl-2H,11H-naphtho[2,1-b]pyrano[3,4-e]pyran-11-one
- [(1S,2S,5S,6R,7R,9S,10S,18R)-5,9-Diacetyloxy-18-hydroxy-2,6,10-trimethyl-16-oxo-14-phenyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl acetate
- HY-N10234
- [(5AS,6S,7ar,8R,9S,11as,11BS,12R)-6,9-bis(acetyloxy)-12-hydroxy-5a,8,11a-trimethyl-1-oxo-3-phenyl-1,5a,6,7,7a,8,9,10,11,11a,11b,12-dodecahydro-2,5-dioxatetraphen-8-yl]methyl acetic acid
- ((5AS,6S,7ar,8R,9S,11as,11BS,12R)-6,9-bis(acetyloxy)-12-hydroxy-5a,8,11a-trimethyl-1-oxo-3-phenyl-1,5a,6,7,7a,8,9,10,11,11a,11b,12-dodecahydro-2,5-dioxatetraphen-8-yl)methyl acetic acid
- Phenylpyropene A
- ((1S,2S,5S,6R,7R,9S,10S,18R)-5,9-diacetyloxy-18-hydroxy-2,6,10-trimethyl-16-oxo-14-phenyl-11,15-dioxatetracyclo(8.8.0.02,7.012,17)octadeca-12(17),13-dien-6-yl)methyl acetate
-
- InChIKey: QHPKCPGUVVWHPW-UHFFFAOYSA-N
- Inchi: InChI=1S/C32H38O10/c1-17(33)38-16-31(5)23-15-25(40-19(3)35)32(6)28(30(23,4)13-12-24(31)39-18(2)34)27(36)26-22(42-32)14-21(41-29(26)37)20-10-8-7-9-11-20/h7-11,14,23-25,27-28,36H,12-13,15-16H2,1-6H3
- SMILES: CC(=O)OCC1(C)C(CCC2(C)C1CC(OC(C)=O)C1(C)Oc3cc(oc(=O)c3C(O)C21)-c1ccccc1)OC(C)=O
Computed Properties
- Exact Mass: 582.24649740g/mol
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 10
- Rotatable Bond Count: 8
- Monoisotopic Mass: 582.24649740g/mol
- Heavy Atom Count: 42
- Complexity: 1210
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 4.197
- Topological Polar Surface Area: 135Ų
phenylpyropene A Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01LJDG-1mg |
(3S,4R,4aR,6S,6aS,12R,12aS,12bS)-3,6- |
189564-20-3 | ≥95% | 1mg |
$253.00 | 2024-06-17 | |
BioAustralis | BIA-P1815-1 mg |
Phenylpyropene A |
189564-20-3 | >95%byHPLC | 1mg |
$233.00 | 2023-09-07 |
phenylpyropene A Related Literature
-
Minghua Jiang,Zhenger Wu,Lan Liu,Senhua Chen Org. Biomol. Chem. 2021 19 1644
-
Gerard P. McGlacken,Ian J. S. Fairlamb Nat. Prod. Rep. 2005 22 369
-
Braulio M. Fraga Nat. Prod. Rep. 2004 21 669
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